molecular formula C5H4ClNO3 B008878 4-Chloro-3-methylisoxazole-5-carboxylic acid CAS No. 103912-63-6

4-Chloro-3-methylisoxazole-5-carboxylic acid

Cat. No.: B008878
CAS No.: 103912-63-6
M. Wt: 161.54 g/mol
InChI Key: OKOYWJVGSDOHLQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylisoxazole-5-carboxylic acid (CAS 103912-63-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C 5 H 4 ClNO 3 and a molecular weight of 161.54 g/mol, this compound features a reactive carboxylic acid and a chloro-substituted isoxazole ring, making it a versatile building block for the synthesis of more complex molecules . Isoxazole derivatives are a significant class of heterocyclic compounds in pharmaceutical research. Studies on similar structures, such as 5-aryl-isoxazole-3-carboxylic acids, have demonstrated their potential as potent inhibitors of enzymes like xanthine oxidase, which is a key target in the treatment of hyperuricemia and gout . The specific substitution pattern on the isoxazole core is critical for biological activity and molecular recognition. This product is intended for research purposes as a synthetic precursor. It can be used to create amide or ester derivatives, or the chloro group can be utilized in further cross-coupling reactions to explore structure-activity relationships in drug discovery programs. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOYWJVGSDOHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423648
Record name 4-Chloro-3-methylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103912-63-6
Record name 4-Chloro-3-methylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Methylisoxazole-5-Carboxylate Esters

The isoxazole ring is typically constructed via cyclocondensation of β-ketoesters with hydroxylamine. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride under acidic reflux conditions to yield ethyl 3-methylisoxazole-5-carboxylate. This intermediate serves as the foundation for subsequent chlorination.

Reaction Conditions:

  • Reactants: Ethyl acetoacetate (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv)

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 6 hours

  • Yield: 78–85%

Electrophilic Chlorination at Position 4

Chlorination of the isoxazole ring is achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids. The methyl group at position 3 directs electrophilic substitution to position 4 via resonance and inductive effects.

Optimized Protocol:

  • Chlorinating Agent: SO₂Cl₂ (1.5 equiv)

  • Catalyst: Anhydrous AlCl₃ (0.1 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C, 2 hours

  • Yield: 65–72%

Table 1. Electrophilic Chlorination Parameters

ParameterValue
SubstrateEthyl 3-methylisoxazole-5-carboxylate
Chlorinating AgentSO₂Cl₂
CatalystAlCl₃
Reaction Time2 hours
Yield65–72%

Directed Lithiation-Chlorination Approach

Regioselective Lithiation

The methyl and ester groups on the isoxazole ring enable directed ortho-metallation. Treatment with lithium diisopropylamide (LDA) at low temperatures deprotonates position 4, forming a lithiated intermediate.

Procedure:

  • Base: LDA (2.2 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C, 1 hour

Chlorination and Hydrolysis

The lithiated intermediate reacts with hexachloroethane (C₂Cl₆) to introduce chlorine. Subsequent ester hydrolysis under basic conditions yields the carboxylic acid.

Reaction Sequence:

  • Quenching Agent: C₂Cl₆ (1.0 equiv), −78°C, 30 minutes

  • Hydrolysis: 2M NaOH, reflux, 4 hours

  • Acidification: HCl (conc.) to pH 2

Yield: 58–63%

Green Chlorination Using Hydrochloric Acid and Hydrogen Peroxide

Adaptation of Pyrazole Chlorination Methodology

A patent describing the chlorination of pyrazole derivatives using concentrated HCl and H₂O₂ offers a safer alternative to traditional chlorination agents. Applied to isoxazoles, this method avoids toxic byproducts like sulfonic acid chlorides.

Procedure:

  • Reactants: 3-Methylisoxazole-5-carboxylic acid ethyl ester (1.0 equiv), HCl (37%, 3.0 equiv), H₂O₂ (35%, 1.2 equiv)

  • Solvent: Dichloroethane

  • Temperature: 60°C, 6 hours

  • Workup: Washing with Na₂SO₃ and Na₂CO₃, drying over anhydrous Na₂SO₄

Yield: 89–92% (crude), 95.2% after purification

Table 2. Green Chlorination Performance

ParameterValue
SubstrateEthyl 3-methylisoxazole-5-carboxylate
Chlorination AgentsHCl, H₂O₂
Reaction Time6 hours
Purity (Final)96.9%

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Electrophilic Chlorination: Moderate yields (65–72%) due to competing side reactions.

  • Lithiation-Chlorination: Lower yields (58–63%) but excellent regioselectivity.

  • Green Chlorination: Superior yields (89–95.2%) with minimal environmental impact.

Industrial Scalability

The green method’s use of inexpensive reagents (HCl, H₂O₂) and aqueous workup aligns with sustainable manufacturing principles. In contrast, electrophilic chlorination requires hazardous reagents (SO₂Cl₂, Cl₂), complicating waste management.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-methylisoxazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. The results indicated that specific derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Agrochemicals

The compound has also been explored in the field of agrochemicals, particularly as a pesticide or herbicide. Its chlorinated structure contributes to its efficacy in targeting specific plant metabolic pathways.

Case Study: Herbicidal Properties

Research conducted on the herbicidal effects of this compound showed promising results in controlling weed species in rice cultivation. The compound demonstrated selective toxicity towards certain weeds while being safe for rice plants, suggesting its potential as a selective herbicide .

Material Science

In material science, this compound has been utilized as a building block for synthesizing polymers and other materials.

Application: Polymer Synthesis

The compound has been used in the synthesis of poly(isoxazole) materials, which exhibit excellent thermal stability and mechanical properties. These materials are being investigated for applications in coatings and high-performance composites. The incorporation of this compound into polymer matrices enhances their resistance to heat and chemical degradation .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntibiotic DevelopmentSignificant antibacterial activity against pathogens
AgrochemicalsHerbicideSelective toxicity towards weeds in rice cultivation
Material SciencePolymer SynthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-chloro-3-methylisoxazole-5-carboxylic acid with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (4), CH₃ (3), COOH (5) C₅H₄ClNO₃ 161.55 Pharmaceutical intermediate, solubility
5-Chloro-4-methylisoxazole-3-carboxylic acid Cl (5), CH₃ (4), COOH (3) C₅H₄ClNO₃ 161.55 Differing reactivity due to Cl position
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate Cl (5), CH₃ (3), COOEt (4) C₇H₈ClNO₃ 189.60 Ester derivative; improved lipophilicity
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid Cl-Ph (3), C₂H₅ (5), COOH (4) C₁₃H₁₁ClNO₃ 251.67 Enhanced bioactivity via aryl substituent
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid CH₃ (5), thiophene (3), COOH (4) C₁₀H₉NO₃S 223.25 Thiophene enhances π-π interactions
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate NH₂ (4), OCH₃ (3), COOMe (5) C₆H₈N₂O₄ 172.14 Planar structure; hydrogen-bonding motifs

Key Observations :

  • Substituent Position : The position of chlorine significantly alters reactivity. For example, 5-chloro-4-methylisoxazole-3-carboxylic acid (Cl at position 5) may exhibit different electronic effects compared to the target compound (Cl at position 4) .
  • Functional Groups : Ester derivatives (e.g., ethyl or methyl carboxylates) improve membrane permeability but require hydrolysis for activation . Carboxylic acids are more polar, favoring aqueous solubility.
  • Aromatic Substituents : Aryl groups (e.g., chlorophenyl in or thiophene in ) enhance binding to hydrophobic pockets in biological targets, improving potency.
Immunomodulatory Effects
  • 5-Amino-3-methylisoxazole-4-carboxylic acid amides (e.g., compounds in ) suppress TNF-α and IL-6 production in human cells, with activity dependent on electron-withdrawing substituents. Flat aromatic rings (e.g., in compound 11k ) showed divergent effects, highlighting the role of steric bulk.
Enzyme Inhibition
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride () is a reactive intermediate used in synthesizing enzyme inhibitors. The acyl chloride group enables covalent binding to active sites.

Stability and Reactivity

  • Chlorine Substitution: The electron-withdrawing chlorine atom in this compound increases acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-halogenated analogs.
  • Steric Effects : Methyl groups at position 3 hinder rotation, stabilizing planar conformations critical for crystal packing (e.g., in ).

Biological Activity

4-Chloro-3-methylisoxazole-5-carboxylic acid (CAS No. 103912-63-6) is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4ClN2O3C_5H_4ClN_2O_3, and its structure features a chloro-substituted isoxazole ring. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways in cells.
  • Agonistic Effects : It may act as an agonist for specific receptors, influencing cellular signaling pathways.

Biological Activities

  • Antiproliferative Activity : Studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For instance, it has been tested against human breast cancer cells, showing significant inhibition of cell growth.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AntiproliferativeSignificant inhibition of cancer cell lines (e.g., MCF-7) at micromolar concentrations.
NeuroprotectionModulation of neurotransmitter release in neuronal cultures, suggesting protective effects against oxidative stress.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-methylisoxazole-5-carboxylic acid, and how can researchers validate intermediate purity?

  • Methodological Answer : Begin with cyclocondensation of chlorinated precursors with β-keto esters under acidic conditions. Monitor reaction progression via thin-layer chromatography (TLC) and confirm intermediate purity using HPLC (≥95% purity threshold). For validation, cross-reference melting points with literature data and perform elemental analysis (C, H, N). Utilize platforms like ResearchGate to access peer-reviewed protocols .
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Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

  • Methodological Answer : Prioritize 1^1H/13^13C NMR (in DMSO-d6) and FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm1^{-1}). For conflicting NMR data, repeat experiments under standardized conditions (e.g., solvent, temperature) and compare with computational predictions (DFT-based chemical shift calculations). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are recommended for handling this compound due to its reactive chloro and methylisoxazole groups?

  • Methodological Answer : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage. Conduct reactivity tests with common lab reagents (e.g., bases, nucleophiles) to assess stability. Document hazards via SDS sheets and consult institutional chemical safety committees for risk mitigation strategies.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to simulate spectra. Adjust for solvent effects and anharmonicity using scaling factors. If discrepancies persist (>5% deviation), experimentally reassess sample purity or consider polymorphism. Collaborate via academic networks like ResearchGate to benchmark results .

Q. What experimental design principles apply to optimizing the carboxylation step in synthesizing this compound?

  • Methodological Answer : Use a Design of Experiments (DOE) approach, varying parameters like temperature (60–120°C), CO2_2 pressure (1–5 atm), and catalyst loading (e.g., Pd/C vs. CuO). Analyze yield and selectivity via response surface methodology (RSM). Validate optimal conditions through triplicate runs and statistical significance testing (p < 0.05) .
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Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer : Employ molecular electrostatic potential (MEP) maps and Fukui indices (calculated via Gaussian or ORCA) to identify electron-rich sites. Compare with experimental halogenation results (e.g., bromination at C4 vs. C5). Reconcile outliers by evaluating solvent effects in simulations .
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Q. What strategies mitigate side reactions during functionalization of the isoxazole ring (e.g., Suzuki coupling)?

  • Methodological Answer : Pre-activate the catalyst (Pd(PPh3_3)4_4) under inert atmospheres and use degassed solvents. Screen ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency. Monitor byproducts via LC-MS and optimize stoichiometry (1.2–1.5 eq boronic acid). Share failed attempts in open-access repositories to guide community efforts .

Data Analysis & Collaboration

Q. How should researchers address contradictory bioactivity results in studies involving this compound?

  • Methodological Answer : Conduct dose-response assays (IC50_{50}/EC50_{50}) across multiple cell lines and validate with orthogonal assays (e.g., fluorescence vs. luminescence). Perform meta-analyses of published data to identify outliers. Use platforms like Zenodo to publish raw datasets for peer scrutiny .

Q. What statistical frameworks are suitable for analyzing structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodological Answer : Apply multivariate regression (e.g., partial least squares, PLS) to correlate substituent electronic parameters (Hammett σ) with activity. Use bootstrapping to assess model robustness. For non-linear relationships, employ machine learning (random forests, SVM) with feature selection .

Resource Guidance

Q. Which databases and tools are essential for accessing crystallographic or toxicological data on this compound?

  • Methodological Answer : Query Cambridge Structural Database (CSD) for X-ray data. For toxicity, use PubChem and ChEMBL. Cross-validate with in silico tools (ADMET Predictor, ProTox-II). Engage in specialized forums on ResearchGate to crowdsource unpublished findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-methylisoxazole-5-carboxylic acid
Reactant of Route 2
4-Chloro-3-methylisoxazole-5-carboxylic acid

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